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molecular formula C10H7FO2 B8292663 7-fluoro-5-vinyl-2-benzofuran-1(3H)-one CAS No. 1255208-35-5

7-fluoro-5-vinyl-2-benzofuran-1(3H)-one

Cat. No. B8292663
M. Wt: 178.16 g/mol
InChI Key: REKOAHBOGAPBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

mCPBA (85%, 9.9 g, 48.9 mmol) was added to a solution of 7-fluoro-5-vinyl-2-benzofuran-1(3H)-one (2.9 g, 16.3 mmol) in 300 mL of DCM at 0° C. The mixture was stirred at room temperature for 16 hours before being cooled to 0° C. The mixture was washed sequentially with saturated NaHCO3 (50 mL), aqueous Na2SO3 (50 mL×2), 5% NaOH (50 mL) and brine, then concentrated. The residue was purified by column chromatography eluted with DCM to afford 7-fluoro-5-oxiran-2-yl-2-benzofuran-1(3H)-one as white solid.
Name
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C=C(Cl)C=C(C(OO)=[O:9])C=1.[F:12][C:13]1[C:18]2[C:19](=[O:22])[O:20][CH2:21][C:17]=2[CH:16]=[C:15]([CH:23]=[CH2:24])[CH:14]=1>C(Cl)Cl>[F:12][C:13]1[C:18]2[C:19](=[O:22])[O:20][CH2:21][C:17]=2[CH:16]=[C:15]([CH:23]2[CH2:24][O:9]2)[CH:14]=1

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
2.9 g
Type
reactant
Smiles
FC1=CC(=CC2=C1C(OC2)=O)C=C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to 0° C
WASH
Type
WASH
Details
The mixture was washed sequentially with saturated NaHCO3 (50 mL), aqueous Na2SO3 (50 mL×2), 5% NaOH (50 mL) and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluted with DCM

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC(=CC2=C1C(OC2)=O)C2OC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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